1-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine
Description
1-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine is a biphenyl-derived ethylamine compound with a trifluoromethyl (-CF₃) substituent at the 3'-position of the biphenyl system. Its molecular formula is C₁₅H₁₄F₃N, and it features a primary amine group (-NH₂) attached to the ethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. The trifluoromethyl variant likely shares similar properties but with increased hydrophobicity due to the -CF₃ group.
Properties
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenyl]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c1-10(19)11-5-7-12(8-6-11)13-3-2-4-14(9-13)15(16,17)18/h2-10H,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKSSGJRUBSDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with trifluoromethyl benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Amination: The final step involves the conversion of the alcohol to the ethanamine derivative through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Functional Group Impact: The trifluoromethyl group in the target compound increases hydrophobicity and metabolic resistance compared to non-fluorinated analogs like 1-([1,1'-biphenyl]-4-yl)ethanamine . Amine vs. Ketone: The primary amine in the target compound allows for salt formation (e.g., hydrochloride salts ), enhancing solubility for pharmaceutical formulations, whereas ketone derivatives (e.g., 1-(3'-Methylbiphenyl-4-yl)ethanone) are typically intermediates in synthesis .
Substituent Position and Bioactivity: Fluorine and Methyl Groups: The 4'-fluoro-3'-methyl analog (C₁₅H₁₆FN) may exhibit altered binding affinities due to electronic effects, similar to anti-tyrosinase biphenyl esters described in .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 1-([1,1'-biphenyl]-4-yl)ethanamine , which involves bromination of biphenyl ketones followed by amination (e.g., using NH₃ or Gabriel synthesis) .
- More complex analogs, such as cyclopropane-containing derivatives (e.g., (Trans)-N1-((1S,2R)-2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)cyclopropyl)cyclohexane-1,4-diamine ), require multi-step protocols involving Boc-protected intermediates and chiral resolution .
Safety Profiles :
- The base compound 1-([1,1'-biphenyl]-4-yl)ethanamine is classified as harmful if swallowed (R22) and toxic to aquatic organisms (R50) .
- Analogs like [1,1'-biphenyl]-3-yl(phenyl)methanamine show additional hazards, including skin irritation (H315) and respiratory tract irritation (H335), highlighting the impact of substituent position on toxicity .
Biological Activity
1-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into the compound's biological properties, mechanisms of action, and its implications in various therapeutic areas.
- IUPAC Name : this compound
- Molecular Formula : C15H14F3N
- Molecular Weight : 265.27 g/mol
- CAS Number : 142557-76-4
Structural Characteristics
The compound features a biphenyl structure with a trifluoromethyl group at the 3' position, contributing to its unique electronic properties and potential interactions with biological targets.
Research indicates that this compound acts primarily as a modulator of neurotransmitter receptors, particularly the α7 nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in cognitive function and sensory processing.
Key Findings:
- Positive Allosteric Modulation : The compound enhances the activity of α7 nAChRs in the presence of agonists like acetylcholine, suggesting its role in improving cognitive functions and sensory gating .
- GABA Receptor Interaction : Preliminary studies show that it may also interact with GABA receptors, although its primary action appears to be on nAChRs .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity at α7 nAChRs with an EC50 value indicating effective modulation at low concentrations. For instance, a study reported EC50 values around 0.18 µM for similar compounds in this class .
Comparative Activity Table
| Compound | Target Receptor | EC50 (µM) | Max Modulation (%) |
|---|---|---|---|
| This compound | α7 nAChR | 0.18 | 1200 |
| Compound A | α7 nAChR | 0.21 | 300 |
| Compound B | GABA ARs | N/A | Low |
Cognitive Enhancement Potential
A notable study explored the cognitive enhancement potential of similar compounds acting on α7 nAChRs. It was found that these compounds could restore impaired sensory gating in animal models, suggesting therapeutic applications in conditions like schizophrenia and Alzheimer's disease .
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of related biphenyl derivatives in models of neurodegeneration. These compounds exhibited reduced neuronal death and improved synaptic function, indicating their potential utility in neurodegenerative disorders .
Safety and Toxicology
While preliminary data suggest promising biological activity, comprehensive toxicological studies are essential to evaluate the safety profile of this compound. Current assessments indicate moderate solubility and favorable absorption characteristics, but further studies are required to understand long-term effects and potential toxicity.
Toxicity Profile Table
| Parameter | Value |
|---|---|
| Solubility | Moderately soluble |
| Log S (ESOL) | -4.34 |
| Bioavailability Score | 0.55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
